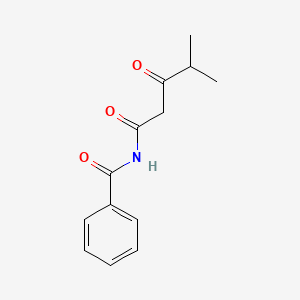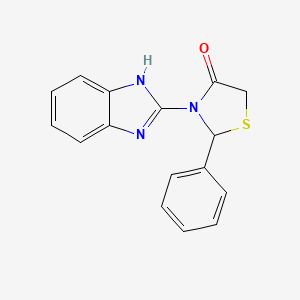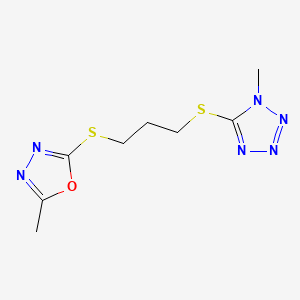
1H-Tetrazole, 1-methyl-5-((3-((5-methyl-1,3,4-oxadiazol-2-yl)thio)propyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole, 1-methyl-5-((3-((5-methyl-1,3,4-oxadiazol-2-yl)thio)propyl)thio)-: is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are a class of synthetic organic heterocyclic compounds consisting of a five-membered ring of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Tetrazole, 1-methyl-5-((3-((5-methyl-1,3,4-oxadiazol-2-yl)thio)propyl)thio)- typically involves the reaction of amines, triethyl orthoformate, and sodium azide through catalyzed reactions . The use of powerful diazotizing reagents like fluorosulfonyl azide enables the facile synthesis of tetrazoles under mild conditions . Additionally, the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts is a common method for synthesizing tetrazoles .
Industrial Production Methods: Industrial production of tetrazoles often involves the treatment of organic nitriles with sodium azide in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst . This method is advantageous due to its broad scope, allowing for the synthesis of various substituted tetrazoles from different nitriles .
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazole, 1-methyl-5-((3-((5-methyl-1,3,4-oxadiazol-2-yl)thio)propyl)thio)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include sodium azide, zinc salts, iodine, and silica-supported sodium hydrogen sulfate . Reaction conditions often involve mild temperatures and the use of catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions include substituted tetrazoles, sulfoxides, sulfones, and amines .
Scientific Research Applications
Chemistry: In chemistry, 1H-Tetrazole, 1-methyl-5-((3-((5-methyl-1,3,4-oxadiazol-2-yl)thio)propyl)thio)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is used in the development of antifungal agents and quinoline derivatives . These derivatives have shown activity against mycobacterium tuberculosis and other pathogens .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of different products .
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 1-methyl-5-((3-((5-methyl-1,3,4-oxadiazol-2-yl)thio)propyl)thio)- involves its interaction with molecular targets and pathways in biological systems. The tetrazole ring can act as a bioisostere for carboxylate groups, allowing it to mimic the behavior of carboxylic acids in biological systems . This property is particularly useful in the design of pharmaceuticals, where the compound can bind to specific enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
- 1-Methyl-5-aminotetrazole
- 5-Mercapto-1-methyltetrazole
- 5-Phenyltetrazole
- 1H-Tetrazole-1-acetic acid
Uniqueness: 1H-Tetrazole, 1-methyl-5-((3-((5-methyl-1,3,4-oxadiazol-2-yl)thio)propyl)thio)- is unique due to the presence of both tetrazole and oxadiazole rings. This dual-ring structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
80086-85-7 |
|---|---|
Molecular Formula |
C8H12N6OS2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-methyl-5-[3-(1-methyltetrazol-5-yl)sulfanylpropylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H12N6OS2/c1-6-9-11-8(15-6)17-5-3-4-16-7-10-12-13-14(7)2/h3-5H2,1-2H3 |
InChI Key |
FDGHRMFPJSPQMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)SCCCSC2=NN=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14425301.png)
![1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one](/img/structure/B14425309.png)

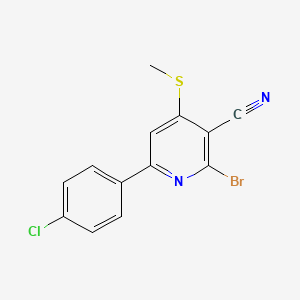


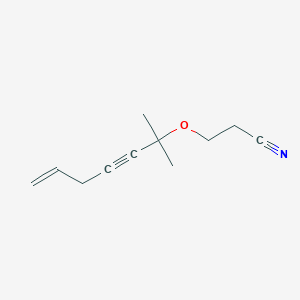
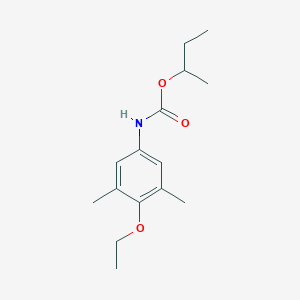
![N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide](/img/structure/B14425372.png)
![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)


